![molecular formula C7H13NO B1370401 Octahydrocyclopenta[c]pyrrol-4-ol CAS No. 1212822-72-4](/img/structure/B1370401.png)

Octahydrocyclopenta[c]pyrrol-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

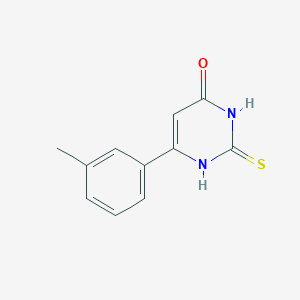

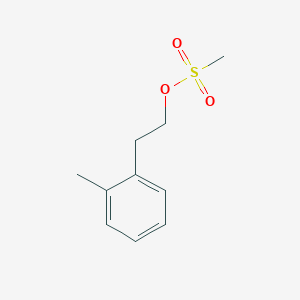

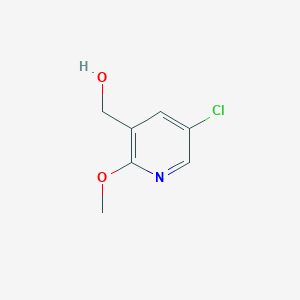

Octahydrocyclopenta[c]pyrrol-4-ol is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.19 . The compound is available in the form of an off-white solid .

Molecular Structure Analysis

Octahydrocyclopenta[c]pyrrol-4-ol contains a total of 23 bonds, including 10 non-H bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .Physical And Chemical Properties Analysis

Octahydrocyclopenta[c]pyrrol-4-ol is an off-white solid . Its InChI code is 1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2 .科学的研究の応用

Pharmaceutical Research

Octahydrocyclopenta[c]pyrrol-4-ol: is utilized in pharmaceutical research due to its unique chemical structure, which can be a valuable scaffold in drug design . Its cyclic and polycyclic frameworks are often explored for their potential interactions with biological targets. The compound’s stereochemistry can be leveraged to study enantioselective synthesis, which is crucial for developing drugs with specific chiral centers.

Material Science

In material science, this compound’s robustness under thermal conditions makes it a candidate for studying the stability of organic materials . Researchers can investigate its incorporation into polymers or small molecule networks to enhance material properties such as resilience and heat resistance.

Chemical Synthesis

Octahydrocyclopenta[c]pyrrol-4-ol: serves as a building block in synthetic organic chemistry . Its reactivity with various reagents can lead to the synthesis of complex molecules. It can also be used to study cyclization reactions and the synthesis of heterocyclic compounds.

Chromatography

This compound can be used as a standard or reference material in chromatographic analysis due to its well-defined structure and properties . It helps in method development for separating complex mixtures and can be used to calibrate instruments for accurate detection and quantification.

Analytical Chemistry

In analytical chemistry, Octahydrocyclopenta[c]pyrrol-4-ol can be employed in spectroscopic studies to understand molecular vibrations and rotations . Its characteristic absorption and emission spectra can be used to develop new analytical techniques for detecting similar compounds.

Biochemistry

The compound’s interaction with enzymes and receptors can be studied to understand ligand binding and molecular recognition processes . It can be a model compound to explore the biochemical pathways and the mechanism of action of biologically active molecules.

特性

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBDURRZNGBULZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CNC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydrocyclopenta[c]pyrrol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370338.png)

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)

![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)

![2-[(4-Methylpiperazin-1-YL)sulfonyl]ethanamine](/img/structure/B1370345.png)